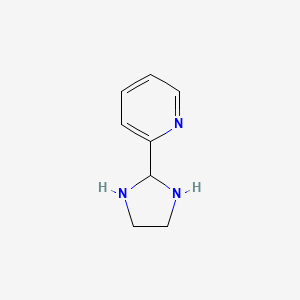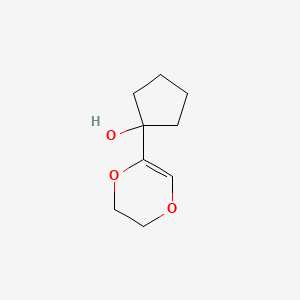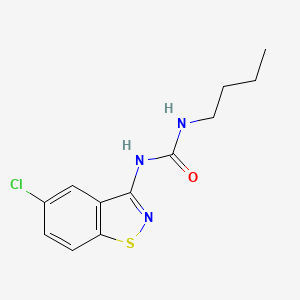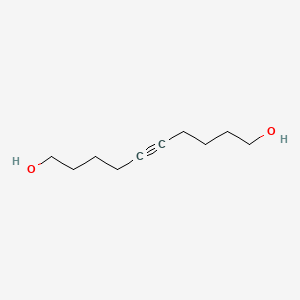
5-Decyne-1,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decyne-1,10-diol: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The compound’s molecular formula is C10H18O2 , and it features hydroxyl groups at both ends of the decyne chain. This compound is notable for its unique structure, which combines the properties of alkynes and diols, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyne-1,10-diol typically involves multi-step organic reactions. One common method is the hydroboration-oxidation of 5-decyne. The process begins with the hydroboration of 5-decyne using diborane (B2H6) , followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . This method yields this compound with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 5-decyne, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be achieved using potassium permanganate (KMnO4) or osmium tetroxide (OsO4) .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Decyne-1,10-diol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as or .
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters. Reagents such as or are commonly used.
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Decyne-1,10-diol is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its diol functionality is crucial in the development of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 5-Decyne-1,10-diol involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of hydroxyl groups and a triple bond. The hydroxyl groups can act as nucleophiles, while the triple bond can undergo addition reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and biological applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Decyne
- 2-Decyne
- 3-Decyne
- 4-Decyne
Comparison: 5-Decyne-1,10-diol is unique among its analogs due to the presence of hydroxyl groups at both ends of the decyne chain. This dual functionality allows for more diverse chemical reactions compared to other decyne isomers, which typically lack hydroxyl groups. The presence of hydroxyl groups also enhances the compound’s solubility in polar solvents and its reactivity in nucleophilic substitution and oxidation reactions.
Eigenschaften
CAS-Nummer |
92937-83-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
dec-5-yne-1,10-diol |
InChI |
InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,3-10H2 |
InChI-Schlüssel |
PVFYVDAGDQIUJE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CC#CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
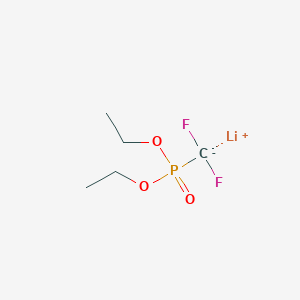

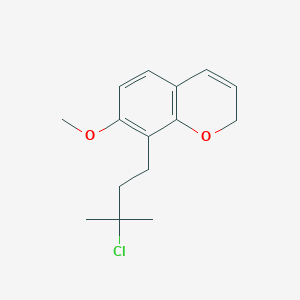


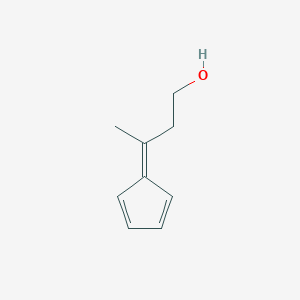
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
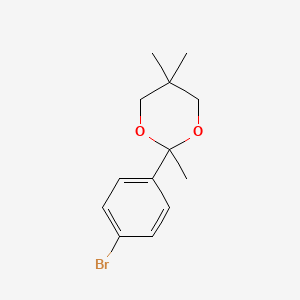
![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

